molecular formula C17H22N6O3S B2988772 3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034398-22-4

3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2988772
CAS No.: 2034398-22-4
M. Wt: 390.46
InChI Key: JWQMNUDETUPTAF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazine-carbonitrile core linked via an ether bond to a pyrrolidine ring, which is further substituted with a sulfonylated pyrazole moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and binding affinity in biological systems.

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-11(2)23-13(4)16(12(3)21-23)27(24,25)22-8-5-14(10-22)26-17-15(9-18)19-6-7-20-17/h6-7,11,14H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMNUDETUPTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups, which contribute to its biological activity:

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Pyrrolidine Moiety : Often associated with increased bioactivity and binding affinity to biological targets.
  • Carbonitrile Group : Imparts unique electronic properties that may enhance interaction with enzymes or receptors.

Structural Formula

C13H20N6O3S\text{C}_{13}\text{H}_{20}\text{N}_6\text{O}_3\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, particularly those resistant to standard chemotherapeutic agents. For example, a study demonstrated that compounds with similar pyrazole structures exhibit significant inhibitory activity against BRAF(V600E) mutations, a common target in melanoma treatment .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. The compound is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models. In vitro studies have shown that similar compounds can effectively downregulate lipopolysaccharide (LPS)-induced nitric oxide production .

Antibacterial Activity

The antibacterial effects of pyrazole derivatives are also notable. Research indicates that compounds with structural similarities display effective inhibition against several bacterial strains, suggesting potential applications in antimicrobial therapy. Mechanistic studies suggest that these compounds disrupt bacterial membrane integrity, leading to cell lysis .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including xanthine oxidase (XO), which is crucial in the management of gout and hyperuricemia. Preliminary results indicate moderate inhibitory activity against XO, suggesting a possible therapeutic role in managing uric acid levels .

Study 1: Antitumor Efficacy

In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects when combined with doxorubicin. The combination index method revealed a synergistic effect, suggesting enhanced efficacy compared to doxorubicin alone .

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism revealed that the compound inhibited LPS-induced production of nitric oxide in macrophage cultures. This suggests potential applications in treating inflammatory diseases where TNF-alpha plays a pivotal role .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

  • Substituent Effects : The presence of alkyl groups on the pyrazole ring enhances lipophilicity and bioavailability.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine moiety can significantly impact receptor binding affinity and selectivity.
  • Carbonitrile Influence : The carbonitrile group appears to play a role in modulating electronic properties, affecting enzyme interactions.
Compound FeatureEffect on Activity
Alkyl SubstituentsIncreased lipophilicity
Pyrrolidine ModificationsEnhanced receptor binding
Carbonitrile PresenceImproved enzyme interaction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with pyrazine-pyrazole hybrids and sulfonamide-containing heterocycles. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazine-2-carbonitrile + pyrazole-sulfonyl-pyrrolidine - 1-Isopropyl-3,5-dimethyl-pyrazole
- Sulfonyl-pyrrolidine ether linkage
~478.5 (estimated) High steric bulk; potential for selective protein binding due to sulfonyl group
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57b, ) Pyrazine-2-carbonitrile + nitro-trifluoromethyl-pyrazole - Nitro group
- Trifluoromethyl group
313.1 (observed) Enhanced electrophilicity; nitro group may improve metabolic stability
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () Pyrazole-4-carbonitrile + triazole - Triazole-phenyl group
- Isopropyl substituent
278.1 (observed) Click chemistry-derived; triazole enhances π-π stacking interactions
3-Azido-1-propan-2-yl-pyrazole-4-carbonitrile () Pyrazole-4-carbonitrile + azide - Azide group
- Isopropyl substituent
176.1 (observed) Reactive azide for further functionalization (e.g., cycloaddition)

Bioactivity and Target Profiling

While explicit data for the target compound are absent, bioactivity trends can be inferred:

  • Nitro and Trifluoromethyl Groups () : Associated with kinase inhibition and cytotoxicity in cancer cell lines.
  • Triazole Moieties () : Enhance binding to ATP pockets in enzymes due to planar geometry and hydrogen-bonding capacity.
  • Sulfonyl Groups : Improve solubility and mimic phosphate groups in enzyme substrates, as seen in sulfonamide-based inhibitors .

Physicochemical Properties

Property Target Compound Compound 57b () Triazole Derivative ()
LogP (Estimated) ~3.2 ~2.8 ~2.5
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 6 4 5

Research Implications

The target compound’s unique sulfonyl-pyrrolidine-pyrazine architecture positions it as a candidate for structure-activity relationship (SAR) studies. Comparative analysis with analogues highlights opportunities for optimization:

  • Bioisosteric Replacement : Substituting the sulfonyl group with a triazole (as in ) could reduce molecular weight while retaining binding affinity.
  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) may enhance target selectivity, as demonstrated in .

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